3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 314257-90-4
VCID: VC5070197
InChI: InChI=1S/C25H24N2O4/c1-26-21-12-8-7-11-19(21)24(25(26)17-9-5-4-6-10-17)20(16-27(28)29)18-13-14-22(30-2)23(15-18)31-3/h4-15,20H,16H2,1-3H3
SMILES: CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC
Molecular Formula: C25H24N2O4
Molecular Weight: 416.477

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole

CAS No.: 314257-90-4

Cat. No.: VC5070197

Molecular Formula: C25H24N2O4

Molecular Weight: 416.477

* For research use only. Not for human or veterinary use.

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole - 314257-90-4

Specification

CAS No. 314257-90-4
Molecular Formula C25H24N2O4
Molecular Weight 416.477
IUPAC Name 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenylindole
Standard InChI InChI=1S/C25H24N2O4/c1-26-21-12-8-7-11-19(21)24(25(26)17-9-5-4-6-10-17)20(16-27(28)29)18-13-14-22(30-2)23(15-18)31-3/h4-15,20H,16H2,1-3H3
Standard InChI Key GHTLSESRJCWLKR-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The compound has the molecular formula C25H24N2O4\text{C}_{25}\text{H}_{24}\text{N}_{2}\text{O}_{4} and a molecular weight of 416.477 g/mol. Its IUPAC name, 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole, reflects the substitution pattern on the indole core. The structure integrates a 1-methyl-2-phenylindole scaffold modified at the 3-position with a nitroethyl group bearing a 3,4-dimethoxyphenyl substituent.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number314257-90-4
Molecular FormulaC25H24N2O4\text{C}_{25}\text{H}_{24}\text{N}_{2}\text{O}_{4}
Molecular Weight416.477 g/mol
SMILESCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN+[O-])C4=CC(=C(C=C4)OC)OC

Structural Features

The indole nucleus is substituted at the 1-position with a methyl group and at the 2-position with a phenyl ring . The 3-position hosts a nitroethyl chain, where the ethyl group is further substituted with a 3,4-dimethoxyphenyl moiety. This arrangement introduces steric bulk and electronic modulation, influencing reactivity and biological interactions.

Figure 1: Structural Highlights

  • Nitroethyl group: The -CH2-N+(O)2\text{-CH}_2\text{-N}^+(\text{O}^-)_2 moiety enhances electrophilicity, potentially enabling covalent interactions with biological nucleophiles.

  • Methoxy groups: The 3,4-dimethoxyphenyl substituent contributes to lipophilicity (logP=4.28\log P = 4.28) , aiding membrane permeability.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via multi-step organic reactions, typically involving:

  • Indole core formation: Friedel-Crafts alkylation or Fischer indole synthesis to construct the 1-methyl-2-phenylindole scaffold .

  • Nitroethylation: Michael addition of β-nitrostyrene derivatives to the indole’s 3-position .

  • Functionalization: Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions.

A representative route from the Royal Society of Chemistry involves reacting 1-methyl-2-phenylindole with β-nitro-3,4-dimethoxystyrene in gluconic acid–water medium, achieving cyclization at 80°C .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
SolventGluconic acid/H2_2O72%
Temperature80°C
CatalystNone (green chemistry)

Mechanistic Insights

The nitroethyl group’s electrophilic nature facilitates conjugate addition to the indole’s 3-position. Density functional theory (DFT) studies suggest that the reaction proceeds via a zwitterionic intermediate stabilized by the electron-donating methoxy groups .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain limited, but computational models predict poor aqueous solubility (logSw=4.54\log S_w = -4.54) , necessitating formulation with co-solvents like DMSO for biological assays. The compound’s stability is influenced by the nitro group, which may undergo reduction under physiological conditions.

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Key signals include aromatic protons (δ 6.8–7.6 ppm), methoxy singlets (δ 3.8 ppm), and methyl groups (δ 2.3 ppm) .

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]+^+ peak at m/z 417.3, consistent with the molecular weight.

Applications and Future Directions

Drug Development

The compound’s modular structure allows derivatization at the nitroethyl or methoxy positions to optimize pharmacokinetics. Hybrid molecules combining this scaffold with urea linkages (as in ) show promise as kinase inhibitors.

Analytical Chemistry

As a chromogenic agent, indole derivatives like 1-methyl-2-phenylindole are used in lipid peroxidation assays . Functionalization with nitro groups could extend utility in oxidative stress diagnostics.

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